molecular formula C21H23N5O3 B6134790 N-(2,1,3-benzoxadiazol-5-ylmethyl)-2-(1-benzyl-3-oxopiperazin-2-yl)-N-methylacetamide

N-(2,1,3-benzoxadiazol-5-ylmethyl)-2-(1-benzyl-3-oxopiperazin-2-yl)-N-methylacetamide

Cat. No.: B6134790
M. Wt: 393.4 g/mol
InChI Key: ALSHBZCHUNYKBU-UHFFFAOYSA-N
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Description

N-(2,1,3-benzoxadiazol-5-ylmethyl)-2-(1-benzyl-3-oxopiperazin-2-yl)-N-methylacetamide is a complex organic compound that features a benzoxadiazole ring, a piperazine ring, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,1,3-benzoxadiazol-5-ylmethyl)-2-(1-benzyl-3-oxopiperazin-2-yl)-N-methylacetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzoxadiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Piperazine Ring Formation: The piperazine ring can be synthesized via nucleophilic substitution reactions.

    Coupling Reactions: The benzoxadiazole and piperazine rings are then coupled using reagents like coupling agents (e.g., EDC, DCC) under controlled conditions.

    Acetamide Formation:

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to increase yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,1,3-benzoxadiazol-5-ylmethyl)-2-(1-benzyl-3-oxopiperazin-2-yl)-N-methylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the benzoxadiazole or piperazine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, compounds with benzoxadiazole and piperazine rings are often studied for their potential as enzyme inhibitors or receptor modulators. They may exhibit antimicrobial, antiviral, or anticancer activities.

Medicine

Medicinally, such compounds could be investigated for their therapeutic potential. They might serve as leads for the development of new drugs targeting specific biological pathways.

Industry

Industrially, these compounds could be used in the development of new materials, such as polymers or dyes, due to their unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2,1,3-benzoxadiazol-5-ylmethyl)-2-(1-benzyl-3-oxopiperazin-2-yl)-N-methylacetamide would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity. The benzoxadiazole ring might be involved in binding to the active site of an enzyme, while the piperazine ring could enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,1,3-benzoxadiazol-5-ylmethyl)-2-(1-benzyl-3-oxopiperazin-2-yl)-N-methylacetamide
  • N-(2,1,3-benzoxadiazol-5-ylmethyl)-2-(1-phenyl-3-oxopiperazin-2-yl)-N-methylacetamide
  • N-(2,1,3-benzoxadiazol-5-ylmethyl)-2-(1-benzyl-3-oxopiperazin-2-yl)-N-ethylacetamide

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups. This unique structure could confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

N-(2,1,3-benzoxadiazol-5-ylmethyl)-2-(1-benzyl-3-oxopiperazin-2-yl)-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O3/c1-25(13-16-7-8-17-18(11-16)24-29-23-17)20(27)12-19-21(28)22-9-10-26(19)14-15-5-3-2-4-6-15/h2-8,11,19H,9-10,12-14H2,1H3,(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALSHBZCHUNYKBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC2=NON=C2C=C1)C(=O)CC3C(=O)NCCN3CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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